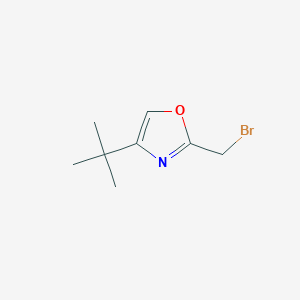

2-(Bromomethyl)-4-tert-butyl-1,3-oxazole

Descripción

Propiedades

IUPAC Name |

2-(bromomethyl)-4-tert-butyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAZZKUJFFRPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of the 4-tert-Butyl Group in Oxazole Derivatives: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the oxazole scaffold stands as a privileged five-membered heterocyclic ring, integral to the structure of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for the rational design of novel therapeutics.[1] This guide focuses on a specific, yet increasingly significant, subset of these compounds: 4-tert-butyl oxazole derivatives. The introduction of the sterically demanding tert-butyl group at the C4-position imparts distinct physicochemical properties that profoundly influence the structure-activity relationship (SAR), offering a compelling avenue for the development of potent and selective therapeutic agents.

This technical guide provides a comprehensive exploration of the SAR of 4-tert-butyl oxazole derivatives. We will delve into the synthetic strategies for creating these molecules, analyze how modifications at the C2 and C5 positions of the oxazole ring impact biological activity, and provide detailed protocols for key experimental assays. Through a synthesis of technical data and field-proven insights, this document aims to equip researchers with the knowledge to rationally design and develop the next generation of 4-tert-butyl oxazole-based therapeutics.

The Influence of the 4-tert-Butyl Moiety: A Double-Edged Sword

The defining feature of the compounds discussed herein is the bulky tert-butyl group at the C4 position of the oxazole ring. This substituent exerts a significant steric and electronic influence on the molecule, which can be both advantageous and detrimental to biological activity, depending on the therapeutic target.

From a steric perspective, the tert-butyl group can act as a "molecular anchor," orienting the molecule within a binding pocket and potentially enhancing selectivity. By occupying a specific hydrophobic pocket, it can lock the molecule into a bioactive conformation, leading to increased potency. However, this same bulkiness can also be a liability. In some instances, a large substituent at the C4 position can lead to steric clashes with the target protein, resulting in a loss of activity. This highlights the critical importance of a nuanced understanding of the target's topology when designing new derivatives.

Electronically, the tert-butyl group is an electron-donating group through induction. This can subtly modulate the electron density of the oxazole ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with the target.

Structure-Activity Relationships: The Impact of C2 and C5 Substitutions

With the 4-tert-butyl group as a constant, the exploration of SAR for this class of compounds focuses on the systematic modification of the C2 and C5 positions of the oxazole ring. The nature of the substituents at these positions plays a pivotal role in determining the potency, selectivity, and overall pharmacological profile of the molecule.

The C2 Position: A Gateway to Diverse Interactions

The C2 position of the oxazole ring is often a key point of interaction with the biological target. A wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, can be introduced at this position to probe the SAR.

For instance, in the development of certain kinase inhibitors, the introduction of a substituted aryl group at the C2 position can lead to crucial π-π stacking or hydrophobic interactions within the ATP-binding pocket. The electronic nature of the substituents on this aryl ring (electron-donating or electron-withdrawing) can further fine-tune the binding affinity.

The C5 Position: Modulating Potency and Selectivity

The C5 position offers another critical handle for modifying the properties of 4-tert-butyl oxazole derivatives. Substituents at this position can influence the overall shape of the molecule and its ability to fit into the target's binding site.

In several reported studies on anticancer agents, the introduction of small, flexible groups at the C5 position has been shown to enhance potency. Conversely, bulky substituents at this position can be detrimental, leading to a decrease in activity. This underscores the delicate balance between size, shape, and functionality required for optimal biological activity.

Synthesis of 4-tert-Butyl Oxazole Derivatives: A General Overview

The construction of a library of 4-tert-butyl oxazole derivatives for SAR studies relies on robust and versatile synthetic methodologies. A common and effective approach is the Robinson-Gabriel synthesis and its variations, which involve the cyclization of an α-acylamino ketone.[3]

The general synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of 4-tert-butyl oxazole derivatives.

Experimental Protocols: A Guide to Biological Evaluation

The determination of the biological activity of newly synthesized 4-tert-butyl oxazole derivatives is a critical step in the SAR process. The choice of assays depends on the intended therapeutic target. Below are representative protocols for evaluating anticancer activity.

In Vitro Antiproliferative Activity Assessment

A fundamental assay to determine the cytotoxic effects of the compounds is the Sulforhodamine B (SRB) assay.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized 4-tert-butyl oxazole derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture media to achieve the desired final concentrations. The media in the wells is replaced with media containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a solution of Sulforhodamine B (SRB) in acetic acid for 30 minutes at room temperature.

-

Washing and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye and then air-dried. The bound SRB is solubilized with a Tris-base solution.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

To understand the mechanism of action, it is often insightful to investigate the effect of the compounds on the cell cycle.

Step-by-Step Methodology:

-

Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined using appropriate software. Changes in the cell cycle distribution in treated cells compared to untreated controls can indicate the mechanism of action of the compound.

Data Presentation: A Comparative Analysis

To facilitate the understanding of SAR, quantitative data should be presented in a clear and organized manner. The following table provides a hypothetical example of how to summarize the antiproliferative activity of a series of 4-tert-butyl oxazole derivatives.

| Compound ID | R2 Substituent | R5 Substituent | IC50 (µM) vs. HeLa | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 |

| TB-Ox-1 | Phenyl | H | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.3 ± 1.5 |

| TB-Ox-2 | 4-Chlorophenyl | H | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 |

| TB-Ox-3 | 4-Methoxyphenyl | H | 12.1 ± 1.3 | 16.4 ± 1.7 | 14.9 ± 1.2 |

| TB-Ox-4 | Phenyl | Methyl | 10.5 ± 1.1 | 14.2 ± 1.5 | 12.8 ± 1.3 |

| TB-Ox-5 | 4-Chlorophenyl | Methyl | 3.2 ± 0.4 | 4.5 ± 0.5 | 3.9 ± 0.4 |

Conclusion and Future Directions

The 4-tert-butyl oxazole scaffold represents a promising platform for the development of novel therapeutic agents. The steric and electronic properties conferred by the tert-butyl group, in combination with the versatility of substitutions at the C2 and C5 positions, provide a rich chemical space for exploration. The insights gained from systematic SAR studies, such as the hypothetical data presented above, are invaluable for guiding the rational design of more potent and selective drug candidates.

Future research in this area should focus on expanding the diversity of substituents at the C2 and C5 positions, exploring a wider range of biological targets, and undertaking in-depth mechanistic studies to elucidate the mode of action of the most promising compounds. The integration of computational modeling and experimental validation will be crucial in accelerating the discovery and development of clinically viable 4-tert-butyl oxazole derivatives.

References

[4] Zhang, H-Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. [Link]

[5] Martins, P., et al. (2015). Heterocyclic anticancer compounds: recent advances and the paradigm shift towards the use of nanomedicine's tool box. Molecules, 20(9), 16852-16891. [Link]

[6] Kumar, D., et al. (2010). An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. European Journal of Medicinal Chemistry, 45(3), 1244-9. [Link]

[7] Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific Reports, 7, 46356. [Link]

[8] Siddiquee, K.A., et al. (2007). An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects. ACS Chemical Biology, 2(12), 787-798. [Link]

[9] Kaspady, M., et al. (2009). Synthesis and antimicrobial activity of some new 2,5-disubstituted-1,3,4-oxadiazole derivatives. Letters in Drug Design & Discovery, 6(1), 35-40. [Link]

[10] Song, Y., et al. (1999). Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 1. Thiazolone and oxazolone series. Journal of Medicinal Chemistry, 42(7), 1151-60. [Link]

[11] Miller, K.D., et al. (2016). Cancer statistics, 2016. CA: A Cancer Journal for Clinicians, 66(1), 7-30. [Link]

[12] Siegel, R.L., et al. (2016). Cancer statistics, 2016. CA: A Cancer Journal for Clinicians, 66(1), 7-30. [Link]

[13] Chiacchio, M.A., et al. (2018). Pyridine and pyrimidine derivatives as privileged scaffolds in biologically active agents. Current Medicinal Chemistry. [Link]

[1] Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

[14] Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

[15] Taha, M., et al. (2014). Synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and evaluation of their antioxidant activity. Molecules, 19(3), 3659-3670. [Link]

[16] Abd el-Samii, Z. K. (1992). Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives. Journal of Chemical Technology & Biotechnology, 53(2), 143-146. [Link]

[3] Wikipedia contributors. (2023, November 28). Oxazole. In Wikipedia, The Free Encyclopedia. Retrieved 19:44, February 20, 2026, from [Link]

[2] Egyptian Journal of Basic and Applied Sciences. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Structure-activity relationships of new natural product-based diaryloxazoles with selective activity against androgen receptor-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. benthamscience.com [benthamscience.com]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Bromomethyl)-4-tert-butyl-1,3-oxazole CAS 1065073-35-9 supplier

An In-depth Technical Guide to 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole: A Keystone Building Block for Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive scientific overview of 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole (CAS 1065073-35-9), a heterocyclic compound of significant interest to researchers in drug discovery and organic synthesis. The oxazole ring is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals.[1][2] The unique combination of a reactive 2-(bromomethyl) group and a sterically influential, lipophilic 4-tert-butyl moiety makes this compound a versatile building block for creating novel molecular entities.

This document delves into the predicted physicochemical properties, proposes a robust synthetic strategy, explores the characteristic reactivity, and outlines critical safety and handling protocols. Furthermore, it addresses the current sourcing landscape for this specific chemical, offering practical guidance for its acquisition. The insights provided are intended to empower researchers, scientists, and drug development professionals to effectively leverage this scaffold in their research endeavors.

Introduction: The Strategic Value of the 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole Scaffold

The 1,3-oxazole core is a cornerstone in medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for ester and amide functionalities.[3][4] The strategic placement of substituents on the oxazole ring is pivotal in modulating the pharmacological profile of a molecule.[1]

-

The 2-(Bromomethyl) Group: This functional group serves as a highly reactive electrophilic handle. The bromine atom is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the straightforward covalent linkage of the oxazole scaffold to a wide array of substrates, including those containing amine, thiol, alcohol, or carbanion nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.

-

The 4-tert-butyl Group: The bulky tertiary-butyl group exerts significant steric and electronic influence. Its primary roles include:

-

Metabolic Shielding: It can sterically hinder adjacent sites from metabolic enzymes (e.g., Cytochrome P450s), potentially increasing the half-life of a drug candidate.

-

Modulating Lipophilicity: It significantly increases the lipophilicity (logP) of the molecule, which can enhance membrane permeability and influence pharmacokinetic properties.

-

Directing Reactivity: Its steric bulk can direct reactions to other, less hindered positions on a larger molecule.

-

The combination of these two groups creates a building block that can introduce a metabolically robust, lipophilic anchor with a reactive point for further chemical elaboration.

Physicochemical and Predicted Spectroscopic Properties

While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Characteristic | Justification |

| Molecular Formula | C₈H₁₂BrNO | Derived from chemical structure. |

| Molecular Weight | 218.09 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar small brominated heterocyclic compounds. |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water | Typical for non-polar organic molecules with a halogen. |

| Boiling Point | Elevated due to molecular weight and polarity; likely requires vacuum distillation | Standard behavior for functionalized heterocycles of this size. |

| Stability | Stable under anhydrous, neutral conditions. Sensitive to strong bases and nucleophiles. | The bromomethyl group is prone to substitution and elimination reactions. |

Predicted Spectroscopic Data:

-

¹H NMR:

-

A sharp singlet at ~4.5-4.7 ppm (2H), corresponding to the -CH₂ Br protons.

-

A singlet at ~7.5-7.8 ppm (1H) for the C5 proton of the oxazole ring.

-

A sharp singlet at ~1.3-1.4 ppm (9H) for the protons of the tert-butyl group.

-

-

¹³C NMR:

-

Signals for the oxazole ring carbons expected between ~140-165 ppm.

-

A signal for the -C H₂Br carbon around ~30-35 ppm.

-

Signals for the tert-butyl quaternary carbon (~32 ppm) and methyl carbons (~28 ppm).

-

-

Mass Spectrometry (EI):

-

A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a ~1:1 ratio, indicative of the presence of one bromine atom.

-

Synthetic Strategy and Methodology

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis Workflow:

This synthesis can be logically broken down into two primary stages: the formation of the substituted oxazole ring, followed by the functionalization of the 2-methyl group.

Caption: Proposed two-stage synthetic workflow.

Experimental Protocol: Synthesis of 2-Methyl-4-tert-butyl-1,3-oxazole

This procedure is a variation of the Robinson-Gabriel synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) and pivalamide (1.1 eq) in a suitable solvent such as toluene or acetonitrile.

-

Initial Condensation: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Cool the reaction mixture to room temperature. Cautiously add a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, and gently heat to facilitate the cyclodehydration step, forming the oxazole ring.

-

Workup: After cooling, carefully quench the reaction by pouring it over ice water and neutralizing with a base (e.g., NaHCO₃ or NaOH solution).

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation to yield the pure 2-methyl-4-tert-butyl-1,3-oxazole intermediate.

Experimental Protocol: Radical Bromination

-

Reaction Setup: In a flask protected from light, dissolve the 2-methyl-4-tert-butyl-1,3-oxazole intermediate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux. The reaction is often initiated with a heat lamp. Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole. Further purification via column chromatography may be necessary.

Reactivity and Applications in Drug Discovery

The primary utility of this compound is as an alkylating agent for introducing the 4-tert-butyl-oxazol-2-yl)methyl moiety.

Caption: General Sₙ2 reactivity with nucleophiles.

This reactivity allows for its use in a variety of applications:

-

Linker Chemistry: It can be used to attach the oxazole unit to peptides, resins, or other pharmacophores.

-

Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a fragment. Its derivatives, formed by reaction with other fragments, can be screened for biological activity.

-

Lead Optimization: In a lead optimization campaign, this building block can be introduced to explore the structure-activity relationship (SAR) concerning the lipophilic pocket of a biological target. The oxazole ring itself is a key component in many bioactive natural products and synthetic drugs.[5][6]

Safe Handling, Storage, and Disposal

As a brominated, reactive organic compound, strict adherence to safety protocols is mandatory. The following recommendations are based on safety data sheets for analogous materials.[7][8][9]

| Parameter | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All operations should be performed in a certified chemical fume hood.[10][11] | To prevent skin and eye contact with the corrosive and irritating compound. The fume hood mitigates inhalation risks.[8] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. Refrigeration is recommended for long-term stability. Store under an inert atmosphere (e.g., Argon or Nitrogen).[7][12] | To prevent degradation from moisture and air. Cool temperatures slow decomposition. Inert atmosphere protects against oxidation. |

| Incompatibilities | Strong oxidizing agents, strong bases, and nucleophiles.[7][9] | Violent reactions or rapid degradation can occur. |

| First Aid | Skin: Immediately wash with plenty of soap and water. Eyes: Rinse cautiously with water for at least 15 minutes. Inhalation: Move to fresh air. In all cases of significant exposure, seek immediate medical attention.[9][10] | Prompt action is crucial to minimize harm from this potentially corrosive and irritating substance. |

| Disposal | Dispose of as halogenated organic waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain. | To prevent environmental contamination and ensure compliance with hazardous waste regulations. |

Supplier and Sourcing Analysis

As of early 2026, 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole (CAS 1065073-35-9) is not listed as a stock item by major chemical suppliers. This necessitates alternative acquisition strategies for researchers.

-

Custom Synthesis: The most direct route is to contract a Custom Synthesis or Contract Development and Manufacturing Organization (CDMO). These companies specialize in producing non-catalog chemicals on demand. Researchers should provide the synthetic route proposed in this guide (or an alternative) to obtain a quote.

-

Acquisition of Precursors: Researchers with synthetic capabilities can purchase the necessary starting materials to perform the synthesis in-house.

Commercially Available Related Compounds:

The following structurally related compounds are available from various suppliers and may serve as alternative starting points or scaffolds for research.

| Compound Name | CAS Number | Potential Utility |

| 2-Bromo-4-(tert-butyl)oxazole | 1595737-86-2 | Provides the 4-tert-butyl oxazole core, but reactivity is at C2 (e.g., for cross-coupling) rather than a side chain.[13] |

| 4-(Bromomethyl)oxazole | 1065073-37-1 | An isomer lacking the tert-butyl group, useful for exploring the necessity of the lipophilic anchor.[14] |

| 2-(Bromomethyl)-1,3-oxazole | 1065073-35-9 (listed as a synonym) | The parent scaffold without the C4 substituent. Useful as a control compound.[15] |

Conclusion

2-(Bromomethyl)-4-tert-butyl-1,3-oxazole represents a highly valuable, albeit currently non-stock, chemical building block. Its structure is intelligently designed for applications in medicinal chemistry, offering a unique combination of a reactive electrophilic site for covalent modification and a bulky, lipophilic group for enhancing pharmacokinetic properties and probing interactions with biological targets. While its acquisition requires custom synthesis, the straightforward and high-yielding synthetic routes available make it an accessible target for well-equipped laboratories. This guide provides the foundational knowledge for researchers to synthesize, handle, and strategically deploy this potent scaffold in the pursuit of novel therapeutics.

References

-

PubChem. (n.d.). 2-(Bromomethyl)-1,3-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

- Molinski, T. F. (1999, December 27). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Tetrahedron.

-

National Institute of Oceanography. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2023, March-April). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Howei Pharm. (n.d.). 4-(Bromomethyl)oxazole 95+%. Retrieved from [Link]

-

CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]

-

ResearchGate. (2021, April 6). (PDF) A Practical Synthesis of 1,3-Oxazole. Retrieved from [Link]

- Joshi, S., et al. (2016, December 21). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.

-

Kakkar, S., & Narasimhan, B. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2017). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review. Retrieved from [Link]

-

Głowacka, I. E., et al. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Retrieved from [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Making sure you're not a bot! [drs.nio.res.in]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.se [fishersci.se]

- 10. combi-blocks.com [combi-blocks.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. aksci.com [aksci.com]

- 13. 2-bromo-4-(tert-butyl)oxazole 95% | CAS: 1595737-86-2 | AChemBlock [achemblock.com]

- 14. CAS 1065073-37-1 C4H4BrNO 4-(Bromomethyl)oxazole 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 15. 2-(Bromomethyl)-1,3-oxazole | C4H4BrNO | CID 18957373 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 4-tert-Butyl-Oxazole Scaffold: A Technical Guide to 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole

[1]

Executive Summary

2-(Bromomethyl)-4-tert-butyl-1,3-oxazole represents a specialized, high-utility building block in modern medicinal chemistry.[1] It bridges the gap between the need for metabolically stable lipophilic pharmacophores and the requirement for versatile synthetic handles.[1][2] Unlike its 4,5-diphenyl counterparts (often used in NSAID synthesis like Oxaprozin), the 4-tert-butyl variant offers a unique steric profile—providing significant bulk (

This guide details the synthesis, reactivity, and application of this scaffold, specifically focusing on its role as a "lynchpin" reagent in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors where the tert-butyl group targets hydrophobic selectivity pockets (e.g., the Gatekeeper region).[2]

Part 1: Chemical Profile & Strategic Utility[1]

Physicochemical Properties

The compound combines a reactive electrophile (bromomethyl) with a lipophilic anchor (tert-butyl).[2]

| Property | Value (Approx.) | Medicinal Chemistry Significance |

| Molecular Formula | Low MW fragment, ideal for FBDD.[1] | |

| Molecular Weight | 218.09 g/mol | Leaves room for heavy functionalization while staying <500 Da.[1] |

| ClogP | ~2.8 | Highly lipophilic; excellent for membrane permeability.[1] |

| tPSA | ~26 | Low polar surface area; blood-brain barrier (BBB) penetrant.[1] |

| Steric Bulk (t-Bu) | High | Restricts rotation; locks conformation in active sites.[1] |

| Reactivity | High ( | Bromine is a labile leaving group; susceptible to nucleophiles.[1][2] |

Structural Pharmacophore Analysis

The 4-tert-butyl-1,3-oxazole core serves as a bioisostere for amide bonds and aromatic rings, but with distinct advantages:

-

Metabolic Stability: The oxazole ring is resistant to oxidative metabolism compared to furan or thiophene.[1] The tert-butyl group, while susceptible to CYP450 oxidation, is stabilized by the electron-withdrawing nature of the heterocyclic ring.[1]

-

Hydrogen Bonding: The oxazole nitrogen (N3) is a weak hydrogen bond acceptor (

for conjugate acid), often interacting with backbone NH groups in enzyme active sites (e.g., hinge regions of kinases).[2] -

Hydrophobic Anchor: The tert-butyl group at C4 is perfectly positioned to fill spherical hydrophobic pockets (e.g., the S1 specificity pocket in proteases).[1][2]

Part 2: Synthetic Protocols

Primary Synthesis: Modified Robinson-Gabriel Cyclization

The most robust route to 2-(bromomethyl)-4-tert-butyl-1,3-oxazole avoids the handling of unstable azides and utilizes the cyclodehydration of

Mechanism:

-

Acylation: Reaction of 1-amino-3,3-dimethylbutan-2-one (aminopinacolone) with bromoacetyl bromide.[1]

-

Cyclodehydration:

-mediated closure of the amide oxygen onto the ketone carbonyl.[1]

Step-by-Step Protocol

Reagents:

-

1-Amino-3,3-dimethylbutan-2-one hydrochloride (1.0 equiv)[1]

-

Bromoacetyl bromide (1.1 equiv)[2]

-

Triethylamine (

, 2.2 equiv)[2] -

Phosphorus oxychloride (

, 3.0 equiv)[2] -

Dichloromethane (DCM, anhydrous)[2]

Procedure:

-

Amide Formation:

-

Suspend 1-amino-3,3-dimethylbutan-2-one HCl (10 mmol) in DCM (50 mL) at 0°C.

-

Add

(22 mmol) dropwise.[2] Stir for 15 min. -

Add bromoacetyl bromide (11 mmol) dropwise over 20 min, maintaining temp < 5°C.

-

Stir at RT for 2 h. Wash with water, brine, dry over

, and concentrate to yield the intermediate

-

-

Cyclization:

-

Dissolve the crude amide in toluene (anhydrous).

-

Add

(30 mmol) carefully.[2] -

Heat to reflux (110°C) for 3 h. Monitor by TLC (formation of a less polar spot).

-

Critical Step: Cool to 0°C and quench very slowly into ice-saturated

. The oxazole is acid-sensitive during hydrolysis; maintain pH > 7.[1] -

Extract with EtOAc, dry, and purify via flash chromatography (Hexanes/EtOAc 9:1).[2]

-

Visualization of Synthetic Pathway

Caption: Robinson-Gabriel synthesis pathway for the generation of the 4-tert-butyl oxazole core.

Part 3: Applications in Medicinal Chemistry[1][3][4][5][6][7]

The "Lynchpin" Strategy in Kinase Inhibitors

In kinase drug discovery, the "Gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site.[2] The tert-butyl group is an ideal probe for this region (e.g., T338 in c-Src or T315 in Abl).[1]

Application Workflow:

-

Core Synthesis: Use 2-(bromomethyl)-4-tert-butyl-1,3-oxazole.[1]

-

Coupling: React with an adenine mimetic or a hinge-binding scaffold (e.g., a pyrimidine diamine) via

displacement.[1][2] -

Result: The oxazole ring acts as a rigid linker, positioning the tert-butyl group into the hydrophobic back-pocket while the hinge binder interacts with the kinase backbone.[1]

Experimental Protocol: Coupling with Thiol-Based Nucleophiles

This protocol demonstrates the attachment of the scaffold to a cysteine-containing peptide or thiophenol derivative, common in peptidomimetic design.[1]

Reagents:

-

2-(Bromomethyl)-4-tert-butyl-1,3-oxazole (1.0 equiv)[1]

-

Thiol Nucleophile (R-SH) (1.1 equiv)[2]

-

Cesium Carbonate (

, 1.5 equiv)[2] -

DMF (anhydrous)[2]

Procedure:

-

Dissolve R-SH (0.5 mmol) in DMF (2 mL).

-

Add

(0.75 mmol) and stir for 10 min at RT to generate the thiolate. -

Add the oxazole solution (0.5 mmol in 1 mL DMF) dropwise.

-

Stir at RT for 4 h.

-

Workup: Dilute with water, extract with

(to remove DMF), and wash with brine. -

Purification: The product (thioether) is typically stable and can be purified on silica.[1][2]

Reactivity & Diversity Scope

The bromomethyl handle allows for rapid library generation ("Diversity-Oriented Synthesis").

| Nucleophile Class | Reaction Type | Product Application |

| Primary Amines | Secondary amines for GPCR ligands (e.g., Histamine H3 antagonists).[1] | |

| Imidazoles | Bis-heterocycles for antifungal agents (CYP51 inhibitors).[1] | |

| Phenols | Ether Synthesis | PPAR |

| Azide ( | Substitution | Precursor for "Click" chemistry (Triazole formation).[2] |

Mechanistic Diagram: Pharmacophore Interactions

Caption: Pharmacophore mapping of the 4-tert-butyl oxazole scaffold within a theoretical binding pocket.[2]

References

-

Synthesis of 2-Substituted Oxazoles:Robinson-Gabriel Synthesis of Oxazoles

-Acylamino Ketones.[1][3] Journal of Organic Chemistry.[1] [Link: https://pubs.acs.org/doi/abs/10.1021/jo01292a016] -

Medicinal Chemistry of Oxazoles: Oxazoles in Drug Discovery: A Review. European Journal of Medicinal Chemistry.[1] [Link: https://www.sciencedirect.com/science/article/abs/pii/S022352341400876X]

-

Tert-Butyl Bioisosteres: Metabolically Stable tert-Butyl Replacement.[1] ACS Medicinal Chemistry Letters.[1] [Link: https://pubs.acs.org/doi/10.1021/ml400045j]

-

Kinase Inhibitor Design: Structure-Based Design of Kinase Inhibitors Targeting the Gatekeeper. Nature Reviews Drug Discovery.[1] [Link: https://www.nature.com/articles/nrd2850]

-

PyOx Ligands: A Scalable Synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole Ligand. Beilstein Journal of Organic Chemistry.[1] [Link: https://www.beilstein-journals.org/bjoc/articles/9/196]

Technical Guide: Synthesis of Biologically Active Heterocycles via Bromomethyl Oxazoles

Executive Summary

The oxazole ring is a privileged scaffold in medicinal chemistry, ubiquitous in marine natural products (e.g., diazonamide A, hennoxazole) and synthetic therapeutics (e.g., oxaprozin). While many guides focus on constructing the oxazole ring (e.g., Robinson-Gabriel or van Leusen syntheses), this technical guide focuses on the bromomethyl oxazole moiety as a divergent electrophilic platform.

Bromomethyl oxazoles (at C2, C4, or C5 positions) function as "heteroaromatic benzylic" halides. They possess unique reactivity profiles characterized by high susceptibility to

The Electrophilic Platform: Isomer Stability & Reactivity

The position of the bromomethyl group significantly dictates stability and reactivity. Understanding this is the first step in successful synthesis.

| Isomer | Structure | Stability Profile | Reactivity Insight |

| 2-(Bromomethyl) | Low Stability. Prone to decomposition. | Highly reactive. Often generated in situ or via flow chemistry to avoid degradation. Key precursor for 2-substituted oxazoles (e.g., Oxaprozin).[1] | |

| 4-(Bromomethyl) | Moderate Stability. | Excellent handle for cross-coupling if C2 is blocked. Common in macrocyclic natural product synthesis. | |

| 5-(Bromomethyl) | High Stability. | Behaves similarly to benzyl bromide. Good shelf life. Used for introducing oxazole "tails" into pharmacophores. |

Expert Insight: The Stability Paradox

Critical Note: 2-(Bromomethyl)oxazoles are often chemically unstable due to the inductive effect of the adjacent nitrogen and oxygen, which can facilitate self-polymerization or hydrolysis. Operational Tip: If synthesizing 2-(bromomethyl)-4,5-diphenyloxazole, use it immediately after bromination or store it at -20°C under argon. For large-scale prep, continuous flow protocols are superior to batch processing to minimize residence time of the unstable intermediate [1].

Core Transformations & Chemical Logic

The bromomethyl group serves as a linchpin for three primary transformation classes essential for drug discovery.

Nucleophilic Substitution ( )

The electron-deficient nature of the oxazole ring makes the methylene protons acidic and the C-Br bond highly polarized.

-

Amination: Reaction with primary/secondary amines yields amino-methyl oxazoles, common in peptidomimetics.

-

Ether/Thioether Formation: Reaction with phenols or thiols creates ether linkages found in antiviral candidates.

Carbon-Carbon Bond Formation

-

Malonate Alkylation: The classic route to NSAIDs. The bromomethyl group alkylates diethyl malonate, followed by hydrolysis/decarboxylation.

-

Arbuzov Reaction: Reaction with triethyl phosphite yields oxazole-phosphonates. These are critical for Horner-Wadsworth-Emmons (HWE) olefinations to attach unsaturated chains, a motif seen in Leucascandrolide A [2].

Divergent Synthesis Workflow (DOT Visualization)

Figure 1: Divergent synthesis pathways from a bromomethyl oxazole core to bioactive scaffolds.

Case Study: Synthesis of Oxaprozin Analogues

Target: 2-substituted-4,5-diphenyloxazole (NSAID class). Mechanism: Malonic ester synthesis followed by decarboxylation.

This pathway demonstrates the utility of 2-(bromomethyl)-4,5-diphenyloxazole .[1][2] The steric bulk of the phenyl groups at C4/C5 stabilizes the oxazole ring, making the C2-bromomethyl group accessible for alkylation without ring opening [3].

Data Summary: Nucleophile Scope

| Nucleophile | Reagent/Conditions | Product Type | Yield (Typical) |

| Diethyl Malonate | NaH, THF, 0°C to RT | Diester (NSAID Precursor) | 75-85% |

| Morpholine | Tertiary Amine | 88-95% | |

| Thiophenol | Thioether | 90-95% | |

| Triethyl Phosphite | Neat, 140°C | Phosphonate | 80-92% |

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding.

Protocol A: Synthesis of Aminomethyl Oxazoles ( )

Target: Introduction of basic amine handle for solubility/binding.

-

Preparation: Dissolve 1.0 equiv of 4-(bromomethyl)oxazole in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

-

Base Addition: Add 1.5 equiv of anhydrous

or DIPEA. -

Nucleophile: Add 1.1 equiv of the secondary amine (e.g., piperidine, morpholine).

-

Reaction: Stir at 60°C under nitrogen for 4-6 hours.

-

Checkpoint: Monitor by TLC. The starting bromide (

in 1:1 Hex/EtOAc) should disappear; a polar spot (amine product) will appear.

-

-

Workup: Filter off solids (

). Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over -

Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: The Arbuzov Reaction (Phosphonate Synthesis)

Target: Precursor for HWE coupling to aldehydes.

-

Setup: Place 1.0 equiv of 4-(bromomethyl)oxazole in a round-bottom flask equipped with a reflux condenser.

-

Reagent: Add 3.0 equiv of triethyl phosphite (

) neat. No solvent is required. -

Reaction: Heat to 120-140°C for 3-12 hours.

-

Workup: Distill off excess triethyl phosphite under high vacuum.

-

Validation:

NMR is definitive. The product should show a shift around 20-30 ppm (phosphonate), distinct from the starting material (~140 ppm).

Advanced Visualization: Mechanism of Action

The following diagram illustrates the critical competition between Substitution (

Figure 2: Mechanistic competition. To favor the Target Heterocycle (Path A), use non-bulky nucleophiles and aprotic polar solvents. Path B is favored by steric bulk and high heat.

References

-

Baumann, M., Baxendale, I. R., et al. (2018). "Continuous multistep synthesis of 2-(azidomethyl)oxazoles." Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wipf, P., & Graham, T. H. (2006). "The Synthesis of Oxazole-containing Natural Products." University of Pittsburgh D-Scholarship. Available at: [Link]

-

Luzzio, F. A., & Chen, J. (2009). "Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles." Tetrahedron. Available at: [Link]

-

Bhatt, A. (2022). "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction." Molecules. Available at: [Link]

Sources

Procedure for N-alkylation of amines using 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole

Application Note: Precision N-Alkylation of Amines with 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole

Introduction: The Oxazole Motif in Drug Discovery

In modern medicinal chemistry, the 1,3-oxazole ring serves as a critical bioisostere for amides and esters, offering improved metabolic stability and lipophilicity. Specifically, the 2-(aminomethyl)-4-tert-butyl-1,3-oxazole scaffold is a "privileged structure" found in various bioactive compounds, including kinase inhibitors and GPCR ligands. The tert-butyl group at the C4 position not only enhances solubility in organic solvents but also sterically protects the ring from metabolic oxidation, a common failure point in early-stage drug candidates.

This guide details the protocol for introducing this moiety via 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole , a highly reactive electrophile. Unlike standard alkyl halides, this reagent exhibits "benzylic-like" reactivity due to the electron-deficient nature of the oxazole ring, requiring precise control over reaction conditions to prevent over-alkylation or hydrolysis.

Chemical Properties & Safety Profile

Before initiating synthesis, researchers must familiarize themselves with the physicochemical properties and hazards of the reagent.

Table 1: Reagent Specifications

| Property | Value | Notes |

|---|---|---|

| Compound Name | 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole | |

| CAS Number | 1065073-35-9 | |

| Molecular Weight | 218.09 g/mol | |

| Appearance | Off-white solid or pale yellow oil | Low melting point solid |

| Solubility | DCM, THF, MeCN, DMF | Insoluble in water |

| Reactivity | High (

Safety Critical:

-

Lachrymator: Like many

-halo methyl heterocycles, this compound can be a potent lachrymator. Handle only in a functioning fume hood. -

Skin Irritant: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.

Mechanistic Insight: The Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (

Key Mechanistic Features:

-

Electronic Activation: The oxazole ring acts similarly to a phenyl ring in benzyl bromide, stabilizing the transition state through inductive electron withdrawal, making the methylene carbon highly electrophilic.

-

Steric Gating: The tert-butyl group at C4 is distal enough not to hinder the

attack at C2-methyl, but it provides significant bulk that influences the solubility and aggregation state of the final product. -

Base Role: An inorganic base (e.g.,

) or organic base (e.g., DIPEA) is required to neutralize the HBr byproduct, driving the equilibrium forward.

Figure 1: Mechanistic flow of the N-alkylation process. The transition state is stabilized by the adjacent oxazole ring.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-((4-(tert-butyl)oxazol-2-yl)methyl)piperidine (Model Reaction).

Reagents:

-

Amine: Piperidine (1.0 equiv, 1.0 mmol, 85 mg)

-

Electrophile: 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole (1.1 equiv, 1.1 mmol, ~240 mg)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv, 2.0 mmol, 276 mg) -

Solvent: Acetonitrile (MeCN), anhydrous (5 mL, 0.2 M concentration)

Step-by-Step Protocol:

-

Preparation:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature (RT) under a stream of Nitrogen (

) or Argon.

-

-

Activation:

-

Add the Amine (Piperidine) and Base (

) to the flask. -

Add MeCN (5 mL) and stir at RT for 10 minutes. Note: This pre-stirring helps deprotonate any ammonium salts if using amine salts as starting material.

-

-

Alkylation:

-

Dissolve the Electrophile (Oxazole bromide) in a minimal amount of MeCN (1 mL).

-

Add the electrophile solution dropwise to the stirring amine mixture over 5 minutes.

-

Critical: If the amine is primary, cool the reaction to 0°C during addition to prevent bis-alkylation. For secondary amines (like piperidine), RT addition is acceptable.

-

-

Reaction Monitoring:

-

Stir at RT (or mild heat, 40-50°C) for 2–4 hours.

-

TLC Check: Eluent 30% EtOAc in Hexanes.

-

Starting Material (Bromide): High

(UV active). -

Product: Lower

(Stains with Dragendorff or Iodine).

-

-

Self-Validation: The reaction is complete when the bromide spot disappears. If bromide remains after 4 hours, add 0.1 equiv of NaI (Finkelstein catalysis) and heat to 50°C.

-

-

Workup:

-

Dilute the mixture with EtOAc (20 mL).

-

Filter through a celite pad to remove inorganic salts (

, KBr). -

Concentrate the filtrate under reduced pressure.[1]

-

Workup & Purification Strategy

The purification strategy depends on the basicity of the product. Use the decision tree below to select the optimal path.

Figure 2: Purification decision tree. Acid/Base extraction is preferred for tertiary amines to remove neutral impurities.

Optimization & Troubleshooting

Experimental factors can significantly impact yield. The following table summarizes optimization data for difficult substrates.

Table 2: Optimization Matrix

| Variable | Condition A (Standard) | Condition B (Reactive/Unstable) | Condition C (Low Reactivity) |

|---|---|---|---|

| Solvent | Acetonitrile (MeCN) | Dichloromethane (DCM) | DMF or DMSO |

| Base |

Common Issues:

-

Hydrolysis: If the product contains a hydroxyl peak in NMR and mass spec shows [M-Br+OH], the solvent was wet. Solution: Use anhydrous solvents and molecular sieves.

-

Bis-alkylation: Observed with primary amines. Solution: Use slow addition of the bromide (Electrophile) to an excess of amine (2-3 equiv) at 0°C.

References

-

PubChem. 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. Synthesis of Oxazoles. (General reactivity of halomethyl oxazoles). [Link]

-

Beilstein J. Org. Chem. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (Demonstrates reactivity of 2-bromomethyl oxazoles in substitution). [Link]

Sources

Application Notes and Protocols for the Synthesis of Oxazolylmethyl Thioethers

Introduction: The Significance of Oxazolylmethyl Thioethers in Modern Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and natural products.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a highly sought-after heterocyclic core in the design of novel therapeutics. The introduction of a thioether linkage at the methyl position of an oxazole ring generates oxazolylmethyl thioethers, a class of compounds with significant potential in drug development. This scaffold combines the desirable features of the oxazole ring with the versatile chemistry of the thioether bond, which can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide provides a detailed exploration of the reaction conditions for the coupling of thiols with bromomethyl oxazole derivatives, a fundamental and efficient method for the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of this reaction, present robust and versatile experimental protocols, and offer practical insights to aid researchers in the successful synthesis and application of this important molecular architecture.

Chemical Principles and Reaction Mechanism

The coupling of a thiol with a bromomethyl oxazole derivative is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. The reactivity of the bromomethyl group attached to the oxazole ring is analogous to that of a benzylic bromide, making it an excellent electrophile for this transformation.[3]

The reaction proceeds in two key steps:

-

Deprotonation of the Thiol: In the presence of a base, the weakly acidic proton of the thiol is removed to generate a highly nucleophilic thiolate anion. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N). The pKa of the thiol will influence the strength of the base required for efficient deprotonation.

-

Nucleophilic Attack: The resulting thiolate anion then acts as a potent nucleophile, attacking the electrophilic carbon of the bromomethyl group. This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous displacement of the bromide leaving group, yielding the desired oxazolylmethyl thioether.

The overall transformation is generally efficient and high-yielding, with the primary byproduct being the corresponding bromide salt of the base's cation.

Experimental Protocols

Herein, we provide two detailed protocols for the synthesis of oxazolylmethyl thioethers. Protocol A employs a strong base, sodium hydride, and is based on a literature-precedented reaction. Protocol B offers a more versatile approach using the milder and more user-friendly base, potassium carbonate, which is suitable for a broader range of functionalized substrates.

Protocol A: Sodium Hydride-Mediated Coupling of Thiophenol with 2-(Chloromethyl)-4,5-diphenyloxazole

This protocol is adapted from a reported synthesis of 2-(phenylthiomethyl)-4,5-diphenyloxazole and is suitable for less sensitive substrates where a strong base can be tolerated.[3]

Materials:

-

2-(Chloromethyl)-4,5-diphenyloxazole

-

Thiophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of thiophenol (1.1 equivalents) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.

-

To this mixture, add a solution of 2-(chloromethyl)-4,5-diphenyloxazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-(phenylthiomethyl)-4,5-diphenyloxazole.

Diagram of the Experimental Workflow for Protocol A:

Caption: Workflow for Sodium Hydride-Mediated Coupling.

Protocol B: Potassium Carbonate-Mediated General Coupling of Thiols with Bromomethyl Oxazole Derivatives

This protocol provides a milder and more general procedure suitable for a wider range of thiols (aliphatic and aromatic) and functionalized bromomethyl oxazoles.

Materials:

-

Bromomethyl oxazole derivative

-

Thiol (aliphatic or aromatic)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Water

-

Ethyl acetate or Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.1 equivalents) and the bromomethyl oxazole derivative (1.0 equivalent) in DMF or acetonitrile.

-

Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the substrates. Monitor the reaction by TLC. For less reactive substrates, heating may be required to drive the reaction to completion.

-

Once the reaction is complete (typically within 2-8 hours), cool the mixture to room temperature.

-

Add water to the reaction mixture to dissolve the inorganic salts.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine to remove residual DMF and salts, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure oxazolylmethyl thioether.

Diagram of the General Reaction Scheme:

Caption: General S-alkylation of bromomethyl oxazoles.

Data Presentation: Summary of Reaction Conditions

The choice of reaction parameters can significantly impact the efficiency and outcome of the coupling reaction. The following table summarizes key variables and provides general recommendations based on established S-alkylation protocols.[3]

| Parameter | Recommended Conditions | Rationale & Expert Insights |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, NaH | K₂CO₃ is a cost-effective and mild base suitable for a wide range of substrates. Cs₂CO₃ can offer enhanced reactivity in some cases. Et₃N is a common organic base, though typically weaker than the carbonates. NaH is a very strong, non-nucleophilic base reserved for less reactive thiols or when strictly anhydrous conditions are necessary. |

| Solvent | DMF, Acetonitrile, THF, Acetone | DMF and Acetonitrile are excellent polar aprotic solvents that can accelerate SN2 reactions. THF is a good choice for reactions employing NaH. Acetone can also be an effective solvent, particularly with K₂CO₃. |

| Temperature | Room Temperature to 80 °C | Most reactions proceed efficiently at room temperature. Gentle heating (40-60 °C) can be applied to accelerate the reaction for less reactive thiols or sterically hindered bromomethyl oxazoles. |

| Reaction Time | 1 - 16 hours | Reaction times are substrate-dependent. Monitor progress by TLC to determine the point of completion and avoid potential side reactions from prolonged heating. |

| Thiol Substrate | 1.0 - 1.2 equivalents | A slight excess of the thiol can help to ensure complete consumption of the more valuable bromomethyl oxazole starting material. |

| Base Stoichiometry | 1.5 - 2.5 equivalents | An excess of the base is generally used to ensure complete deprotonation of the thiol and to neutralize the HBr generated during the reaction. |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Insufficiently strong base for the given thiol.- Low reactivity of the bromomethyl oxazole.- Incomplete reaction. | - Switch to a stronger base (e.g., from K₂CO₃ to NaH).- Increase the reaction temperature.- Increase the reaction time and continue to monitor by TLC. |

| Formation of Disulfide Byproduct | - Oxidative conditions.- Presence of air, especially with sensitive thiols. | - Degas the solvent and run the reaction under an inert atmosphere (argon or nitrogen). |

| Multiple Products Observed by TLC | - N-alkylation if the oxazole ring has a free N-H.- Reaction with other nucleophilic functional groups on the substrate. | - Protect other nucleophilic groups prior to the coupling reaction.- Use milder conditions (lower temperature, weaker base) to improve selectivity. |

| Difficulty in Product Isolation | - Emulsion formation during aqueous work-up, especially with DMF. | - Add brine during the work-up to break emulsions.- Use a different solvent that is less miscible with water, such as DCM. |

Conclusion

The S-alkylation of bromomethyl oxazole derivatives with thiols is a robust and highly efficient method for the synthesis of oxazolylmethyl thioethers. By carefully selecting the base and solvent, researchers can achieve high yields of the desired products under mild conditions. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel oxazole-containing compounds for applications in drug discovery and materials science.

References

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (URL: [Link])

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (URL: [Link])

-

A Mild and Highly Convenient Chemoselective Alkylation of Thiols Using Cs2CO3—TBAI. (URL: [Link])

-

4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles. (URL: [Link])

-

Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. (URL: [Link])

-

Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. (URL: [Link])

-

effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. (URL: [Link])

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (URL: [Link])

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (URL: [Link])

-

An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. (URL: [Link])

-

Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. (URL: [Link])

-

Synthesis and Reactions of Oxazoles. (URL: [Link])

-

Thiol-Substituted Poly(2-oxazoline)s with Photolabile Protecting Groups—Tandem Network Formation by Light. (URL: [Link])

-

K2CO3/CS2: A mild and effiecint system for the prapartion of trithiocarbonates. (URL: [Link])

-

Research Article Biological and Molecular Chemistry Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. (URL: [Link])

-

Cysteine derivatives with reactive groups as potential antitumor agents. (URL: [Link])

-

The Cysteine Reaction with Diacetyl under Wine-Like Conditions: Proposed Mechanisms for Mixed Origins of 2-Methylthiazole, 2-Methyl-3-thiazoline, 2-Methylthiazolidine, and 2,4,5-Trimethyloxazole. (URL: [Link])

-

L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. (URL: [Link])

-

Transition-metal-catalyzed synthesis of phenols and aryl thiols. (URL: [Link])

-

Aminothiolation of alkenes with azoles and Bunte salts. (URL: [Link])

-

Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (URL: [Link])

Sources

Application Note: Modular Synthesis of Chiral Oxazole-Phosphine Ligands via Bromomethyl Precursors

[1]

Executive Summary & Strategic Rationale

In the realm of asymmetric catalysis, P,N-ligands (Phosphorus-Nitrogen) are indispensable for controlling enantioselectivity in reactions such as Iridium-catalyzed hydrogenations and Palladium-catalyzed allylic substitutions.[1] While oxazolines (e.g., PHOX) are ubiquitous, aromatic oxazole-based ligands offer distinct electronic properties (higher

This guide details a divergent synthetic strategy utilizing 4-(bromomethyl)oxazoles as linchpin intermediates.[1] Unlike the linear synthesis of oxazolines from amino alcohols, the "bromomethyl route" allows for the late-stage introduction of diverse chiral phosphine modules, enabling rapid library generation for high-throughput screening (HTS).

Key Advantages of the Bromomethyl Pathway:

-

Modularity: A single brominated scaffold can be coupled with various chiral phosphines (e.g., phospholanes, binaphthyl-phosphines).

-

Electronic Tuning: The oxazole ring can be substituted at the C2 or C5 position prior to bromination to modulate the N-donor strength.[1]

-

Scalability: The radical bromination step is amenable to multigram scale-up.[1]

Safety & Handling (Critical)

WARNING: Lachrymatory & Alkylating Agents

-

Bromomethyl oxazoles are potent lachrymators (tear agents) and powerful alkylating agents .[1] They can cause severe skin burns and respiratory damage.[1][2]

-

Engineering Controls: All operations involving NBS bromination and the isolation of bromomethyl intermediates must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended during solid handling.[1]

-

Quenching: Residual alkyl halides should be quenched with an amine solution (e.g., alcoholic ammonia) or thiols before disposal.

Structural Logic & Retrosynthesis

The design relies on constructing a "hard" nitrogen donor (oxazole) linked via a methylene bridge to a "soft" phosphorus donor.[1] The chirality is typically housed within the phosphine moiety or the oxazole backbone substituents.[1]

Figure 1: Retrosynthetic disconnection showing the modular assembly of the ligand from a bromomethyl oxazole and a chiral phosphine.

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-4-(bromomethyl)oxazole

This step converts a methyl group on the heteroaromatic ring into a reactive electrophile via radical bromination.[1]

Reagents:

-

2-Phenyl-4-methyloxazole (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.[1]

-

AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.[1]

-

Solvent:

(classic) or Trifluorotoluene (green alternative), anhydrous.[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Dissolution: Dissolve 2-phenyl-4-methyloxazole (e.g., 10 mmol) in anhydrous solvent (50 mL).

-

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in one portion.

-

Reaction: Heat the mixture to reflux. Irradiate with a tungsten lamp (optional but often accelerates initiation).[1]

-

Observation: The reaction is complete when the dense NBS solid floats to the top and converts to low-density succinimide.[1]

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The product usually moves slightly slower than the starting material due to the heavy bromine atom.

-

Workup: Cool to

to precipitate succinimide completely. Filter through a celite pad.[1] -

Concentration: Evaporate the solvent under reduced pressure (keep bath

to prevent degradation). -

Purification: Rapid flash chromatography on silica gel (neutralized with 1%

).

Yield Expectation: 60–80%

QC Criteria:

Protocol B: Ligand Assembly (Phosphinylation)

This step couples the electrophilic oxazole to a chiral nucleophilic phosphine.

Reagents:

-

4-(Bromomethyl)oxazole precursor (from Protocol A) (1.0 equiv).[1]

-

Chiral Secondary Phosphine (e.g.,

or borane-protected equivalent) (1.1 equiv). -

Base: n-Butyllithium (

-BuLi) or -

Solvent: THF (anhydrous, degassed).

Step-by-Step Methodology:

-

Deprotonation (Phosphide Generation):

-

In a glovebox or under Argon, dissolve the secondary phosphine (1.1 mmol) in THF (10 mL).

-

Cool to

. Add

-

-

Coupling:

-

Dissolve the 4-(bromomethyl)oxazole (1.0 mmol) in THF (5 mL).

-

Add the oxazole solution dropwise to the phosphide solution at

. -

Mechanistic Note: Low temperature prevents attack at the oxazole C2 position or ring opening.[1]

-

-

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Quench: Add degassed methanol (1 mL).

-

Workup: Remove solvent under vacuum.[1] Extract with degassed diethyl ether/water under inert atmosphere.[1]

-

Purification: Recrystallization (preferred for air-sensitive ligands) or column chromatography under nitrogen.[1]

Yield Expectation: 50–70%

Application Context: Asymmetric Allylic Alkylation

To validate the ligand, it is typically complexed with Palladium and tested in the Tsuji-Trost reaction.

Reaction Workflow:

-

Complexation: Ligand +

-

Substrate: 1,3-Diphenylallyl acetate.

-

Nucleophile: Dimethyl malonate + BSA + KOAc.[1]

-

Outcome: High enantiomeric excess (% ee) indicates effective chiral induction by the P,N-chelate.[1]

Figure 2: Simplified catalytic cycle for Pd-catalyzed asymmetric alkylation using the synthesized ligand.[1]

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of Bromide | Ensure reagents are strictly anhydrous. Use fresh NBS. |

| Polybromination | Excess NBS/High Temp | Stop reaction immediately upon consumption of starting material.[1] Use exactly 1.05 eq NBS.[1] |

| Oxidation of Phosphine | Air exposure during Step 2 | Use Schlenk techniques strictly.[1] Degas all solvents.[1] |

| No Catalytic Activity | Ligand poisoning | Check purity of ligand by |

Analytical Checkpoints:

References

-

Helmchen, G., & Pfaltz, A. (2000).[3] Phosphinooxazolines—A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis.[1][3] Accounts of Chemical Research, 33(6), 336–345.[3] Link

-

Peer, M., de Jong, J. C., Kiefer, M., Langer, T., Rieck, H., Schell, H., ... & Helmchen, G. (1996). Preparation of Chiral Phosphinooxazolines (PHOX Ligands).[1][4] Tetrahedron, 52(21), 7547-7583.[1] Link

-

Tang, R. Y., & Li, J. H. (2010). 4-Bromomethyl-2-chlorooxazole: A Versatile Oxazole Cross-Coupling Unit.[1][5] Synthesis, 2010(10), 1673-1678.[1] (Demonstrates bromomethyl oxazole stability and utility).

-

Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational protocol for Wohl-Ziegler bromination). Link

-

Cahard, D., et al. (2004).[1] Synthesis of new chiral oxazole-based ligands. Organic Letters, 6(11), 1753-1755.[1] (Context for aromatic oxazole ligands).

Application Note: Solvent Selection for Substitution Reactions of 2-(Bromomethyl)oxazoles

[1]

Executive Summary

2-(Bromomethyl)oxazoles are versatile but notoriously unstable building blocks used to introduce the oxazole pharmacophore into bioactive molecules (e.g., Oxaprozin derivatives). Unlike their chloromethyl counterparts, the bromomethyl derivatives are highly susceptible to hydrolysis, self-quaternization, and ring-opening decomposition.

This guide provides a rational solvent selection strategy to balance reaction kinetics against substrate degradation. We recommend anhydrous polar aprotic solvents (Acetonitrile, THF) for most nitrogen and sulfur nucleophiles, while reserving Acetone for halide exchange/azidation. Protic solvents should generally be avoided to prevent solvolysis.

Technical Background: The Stability-Reactivity Paradox

The 2-(bromomethyl)oxazole scaffold features a primary alkyl halide activated by the adjacent electron-withdrawing oxazole ring. This makes the methylene carbon highly electrophilic, facilitating rapid

Dominant Decomposition Pathways

-

Hydrolysis: In the presence of moisture, the bromide is displaced by water, yielding the alcohol (2-(hydroxymethyl)oxazole), which often undergoes further ring-opening.

-

Self-Quaternization: The oxazole nitrogen of one molecule can attack the bromomethyl group of another, leading to insoluble polymeric oxazolium salts.

-

Ring Opening: Strong acids (generated as HBr byproducts) can protonate the oxazole nitrogen, rendering the ring susceptible to nucleophilic attack and cleavage.

Mechanistic Visualization

The following diagram illustrates the competing pathways that must be controlled via solvent and base selection.

Figure 1: Competing reaction pathways. Green path represents the desired

Solvent Selection Matrix

The choice of solvent dictates the reaction rate (

| Solvent Class | Representative Solvents | Suitability | Mechanistic Rationale |

| Polar Aprotic | Acetonitrile (MeCN) | Excellent | Optimal balance. High dielectric constant ( |

| Polar Aprotic | THF, 2-MeTHF | Good | Moderate polarity. Good solubility for organic nucleophiles. Excellent for thiols/amines. 2-MeTHF is a greener alternative. |

| Ketones | Acetone | Specialized | Ideal for Finkelstein conditions or Azidation ( |

| Chlorinated | DCM, Chloroform | Moderate | Good for stability (non-reactive), but reaction rates are often slower due to low polarity. Use for highly unstable substrates. |

| Polar Protic | Methanol, Ethanol | Poor | High Risk. Promotes solvolysis (ether formation). Only use if the nucleophile (e.g., amine) is the solvent. |

| Amides | DMF, DMAc | Caution | High reaction rates but difficult to remove. Can promote decomposition if heating is required to remove solvent. |

Experimental Protocols

Protocol A: Substitution with Amines (General Purpose)

Target: Synthesis of 2-(aminomethyl)oxazoles

Context: This protocol uses Acetonitrile to maximize rate while maintaining stability. A scavenger base is critical to neutralize HBr.

Materials:

-

2-(Bromomethyl)oxazole substrate (1.0 equiv)

-

Secondary Amine (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) or DIPEA (1.5 equiv) -

Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the amine and base in anhydrous MeCN (0.1 M concentration relative to substrate). Cool to

.-

Note: Cooling is essential. Adding the substrate to a warm amine solution can cause immediate exotherms and degradation.

-

-

Addition: Dissolve the 2-(bromomethyl)oxazole in a minimal amount of MeCN and add dropwise to the amine solution over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Self-Validation Check: Monitor by TLC.[1] The starting bromide (usually higher

) should disappear. If a baseline spot appears (oxazolium salt), the concentration is too high; dilute for future runs.

-

-

Workup: Filter off inorganic salts (

). Concentrate the filtrate under reduced pressure at-

Caution: Do not heat the water bath above

as the product may be thermally sensitive.

-

Protocol B: Substitution with Thiols (Sensitive Nucleophiles)

Target: Synthesis of 2-(thiomethyl)oxazoles

Context: Thiols are prone to oxidation (disulfide formation). THF is preferred here to ensure inert conditions and compatibility with stronger bases if needed.

Materials:

-

2-(Bromomethyl)oxazole substrate (1.0 equiv)

-

Thiol (1.05 equiv)

-

Triethylamine (

) (1.2 equiv) -

Anhydrous THF

Step-by-Step Methodology:

-

Inert Atmosphere: Strictly maintain an

or Argon atmosphere to prevent disulfide formation. -

Thiolate Formation: Dissolve thiol and

in THF at -

Addition: Add the bromide substrate (solid or solution) in one portion at

. -

Reaction: Stir at

for 1 hour, then warm to RT.-

Why? Thiolates are highly nucleophilic (